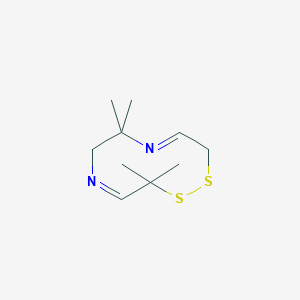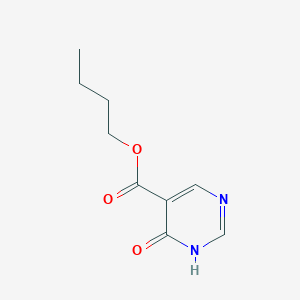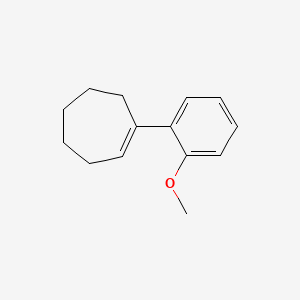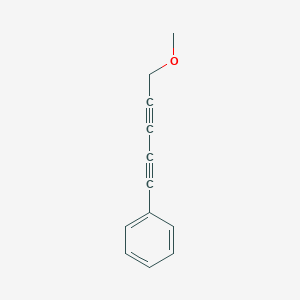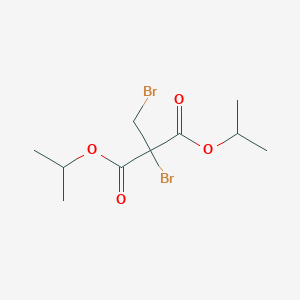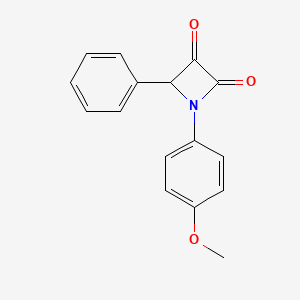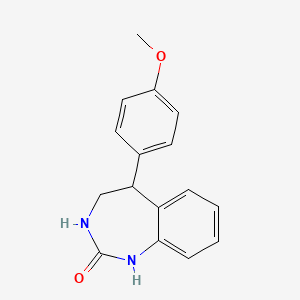![molecular formula C12H16O2 B14363033 4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol CAS No. 90780-64-6](/img/structure/B14363033.png)
4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bicyclo[221]hept-5-en-2-yl)pent-2-yne-1,4-diol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene reacts with an alkyne to form the bicyclic structure. Subsequent functionalization steps, such as hydroxylation, introduce the diol groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in polymerization reactions.
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Used in materials science for surface modification.
Uniqueness
4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol is unique due to its combination of a bicyclic structure with diol and alkyne functionalities. This makes it versatile for various chemical transformations and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
90780-64-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enyl)pent-2-yne-1,4-diol |
InChI |
InChI=1S/C12H16O2/c1-12(14,5-2-6-13)11-8-9-3-4-10(11)7-9/h3-4,9-11,13-14H,6-8H2,1H3 |
InChI Key |
AHNMCGLDCVTLDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCO)(C1CC2CC1C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



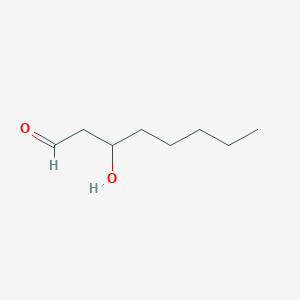
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)

